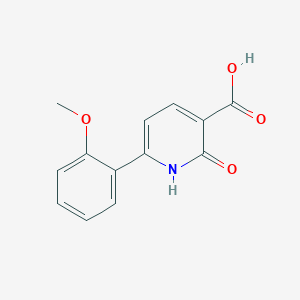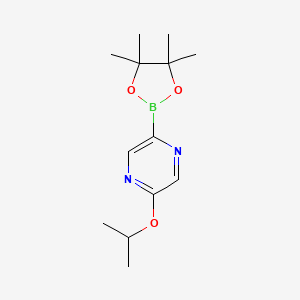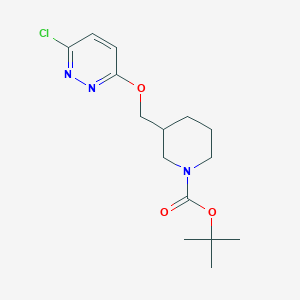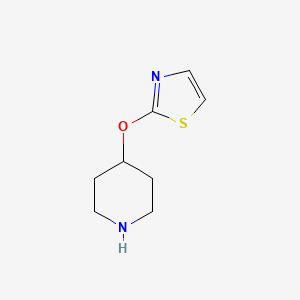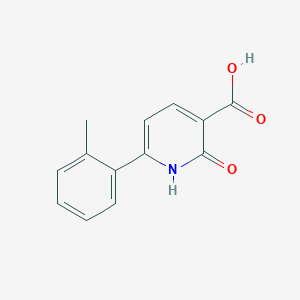![molecular formula C27H34F3N3O2 B1452063 Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate CAS No. 1134331-53-5](/img/structure/B1452063.png)
Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate
Overview
Description
Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate is a useful research compound. Its molecular formula is C27H34F3N3O2 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Staining Applications
Piperazine derivatives, such as Hoechst 33258, have been extensively utilized in biological research for their DNA-binding properties. Hoechst dyes are known for their strong affinity to the minor groove of double-stranded DNA, with a specificity for AT-rich sequences. These compounds have found widespread use in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content, highlighting their importance in genetic research and diagnostics (Issar & Kakkar, 2013).
Pharmacological Research
Piperazine and its analogues play a crucial role in the development of pharmaceutical agents. Their structural components are integral to the pharmacophoric groups of several antipsychotic agents, demonstrating the chemical versatility and significance of piperazine structures in drug design. Research into arylcycloalkylamines, including phenyl piperidines and piperazines, has shown that these structures can significantly enhance the potency and selectivity of compounds targeting D2-like receptors (Sikazwe et al., 2009).
Metabolic and Pharmacokinetic Studies
The metabolic processing and inhibitory effects of compounds on cytochrome P450 isoforms are crucial for understanding drug interactions and safety. Research on chemical inhibitors of these isoforms, including studies on piperazine derivatives, provides valuable insights into the metabolism of drugs and potential drug–drug interactions, essential for the safe and effective use of pharmaceuticals (Khojasteh et al., 2011).
properties
IUPAC Name |
methyl 3-[1-benzyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N3O2/c1-35-26(34)11-10-22-20-31(19-21-6-3-2-4-7-21)13-12-25(22)33-16-14-32(15-17-33)24-9-5-8-23(18-24)27(28,29)30/h2-9,18,22,25H,10-17,19-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSIGBAKSDRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



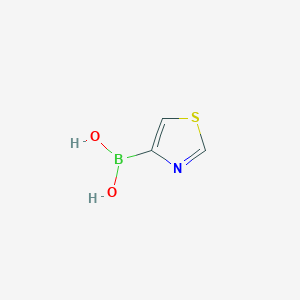
![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)

![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)

